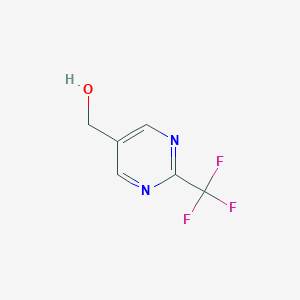

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

Description

Propriétés

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTLPDJYINUPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate with appropriate reagents to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carboxylic acids or aldehydes.

-

Reagents : Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under acidic conditions.

-

Products : (2-(Trifluoromethyl)pyrimidin-5-yl)carboxylic acid or (2-(Trifluoromethyl)pyrimidin-5-yl)aldehyde.

-

Mechanism : Sequential oxidation proceeds via the aldehyde intermediate, stabilized by the electron-withdrawing trifluoromethyl group.

Example :

Yield: ~70–80% under optimized conditions.

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions, often via activation with tosyl chloride or other sulfonating agents.

-

Reagents : p-Toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N) .

-

Products : Tosylated intermediates, enabling subsequent displacement by nucleophiles (e.g., amines, halides).

Example :

Yield: 60–75% for tosylation .

Esterification and Acylation

The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters.

-

Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) with catalytic H₂SO₄.

-

Products : (2-(Trifluoromethyl)pyrimidin-5-yl)methyl acetate.

Example :

Yield: >85%.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions.

-

Reagents : Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ .

-

Products : Biaryl derivatives for drug discovery applications.

Example :

Functionalization of the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) occurs at the 4-position of the pyrimidine ring due to the directing effects of the trifluoromethyl and hydroxymethyl groups.

-

Reagents : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) .

-

Products : Nitro- or halo-substituted derivatives.

Example :

Table 2: Comparison with Analogous Pyrimidine Derivatives

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| (2-(Trifluoromethyl)pyrimidin-5-yl)methanol | -CF₃, -CH₂OH | Enhanced oxidation and substitution at -CH₂OH |

| (2-(Difluoromethyl)pyrimidin-5-yl)methanol | -CF₂H, -CH₂OH | Reduced electron withdrawal compared to -CF₃ |

| (2-(Chloromethyl)pyrimidin-5-yl)methanol | -CH₂Cl, -CH₂OH | Higher susceptibility to nucleophilic substitution |

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its distinctive trifluoromethyl group enhances biological activity and selectivity, making it valuable in drug design.

Neurological Disorders

Research indicates that derivatives of (2-(trifluoromethyl)pyrimidin-5-yl)methanol are being investigated for their efficacy in treating neurological disorders. The trifluoromethyl group contributes to improved binding affinity to targets involved in these conditions, such as enzymes and receptors critical for neuronal function .

Case Study: CDK Inhibitors

A study explored the synthesis of 5-substituted pyrimidines, including those with trifluoromethyl groups, which demonstrated nanomolar inhibition of cyclin-dependent kinases (CDKs), essential for cell cycle regulation. The structure-activity relationship (SAR) highlighted that modifications at the C5 position significantly impacted potency against CDK9, showcasing the relevance of trifluoromethyl substitutions in enhancing therapeutic applications .

Agricultural Chemistry

In the agrochemical sector, this compound is utilized in formulating herbicides and fungicides. The trifluoromethyl moiety is known to improve the efficacy of these compounds by enhancing their biological activity against pests.

Herbicide Development

Research has shown that compounds incorporating trifluoromethyl groups exhibit increased herbicidal properties compared to their non-fluorinated counterparts. This enhancement is attributed to improved absorption and translocation within plant systems, leading to more effective pest control .

Material Science

The unique chemical properties of this compound also lend themselves to applications in material science.

Polymer Development

Studies are investigating its potential in creating advanced materials such as fluorinated polymers. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of these materials, making them suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques, including chromatography and mass spectrometry. Its ability to interact with other compounds facilitates the detection and quantification of substances within complex mixtures.

Chromatographic Applications

This compound is utilized in chromatographic methods to separate and analyze biological samples effectively. Its unique properties allow for better resolution and sensitivity in detecting target analytes .

Data Table: Comparative Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of neurological disorder treatments | Enhanced selectivity and biological activity |

| Agricultural Chemistry | Formulation of herbicides and fungicides | Increased efficacy against pests |

| Material Science | Development of advanced polymers | Improved thermal stability and chemical resistance |

| Analytical Chemistry | Reagent in chromatography and mass spectrometry | Enhanced detection sensitivity |

Mécanisme D'action

The mechanism of action of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings

Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances metabolic stability and lipophilicity (logP ~1.5–2.0), critical for CNS-targeted drugs .

Functionalization Potential: The hydroxymethyl group allows derivatization into esters or carboxylic acids, contrasting with boronic acid derivatives (e.g., (2-(Trifluoromethyl)pyridin-4-yl)boronic acid) used in Suzuki couplings .

Biological Relevance : Pyrimidine derivatives generally exhibit higher binding affinity to enzymes compared to pyridine or thiazole analogues due to dual nitrogen atoms facilitating hydrogen bonding .

Activité Biologique

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol is a pyrimidine derivative characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N3O. The trifluoromethyl group is known to increase the binding affinity of compounds to biological targets, while the hydroxymethyl group allows for hydrogen bonding interactions, potentially enhancing biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, compounds derived from this structure displayed IC50 values ranging from 0.126 µM to 17.02 µM against different cancer cell lines, indicating potent antiproliferative effects compared to established chemotherapeutics like doxorubicin .

Antifungal Activity

The compound also exhibits antifungal activity, showing effective inhibition against several fungal strains. For example, specific derivatives demonstrated inhibition rates exceeding 96% against Botrytis cinerea, comparable to commercial antifungals like tebuconazole .

| Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|

| Botrytis cinerea | 96.76 - 100 | |

| Sclerotinia sclerotiorum | 82.73 |

Insecticidal Activity

In addition to its anticancer and antifungal properties, this compound has shown insecticidal activity against agricultural pests such as Spodoptera frugiperda and Mythimna separata. Compounds derived from this structure exhibited mortality rates up to 90% at concentrations of 500 μg/mL .

| Insect Species | Mortality Rate (%) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Spodoptera frugiperda | 90.0 | 500 | |

| Mythimna separata | 86.7 | 500 |

The biological activity of this compound is believed to stem from its ability to interact with specific enzyme targets and cellular pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression . The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and bind to these targets effectively.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship reveal that modifications on the pyrimidine ring significantly affect biological potency. For example, the introduction of various substituents at different positions on the pyrimidine can enhance or diminish anticancer activity, highlighting the importance of molecular design in drug development .

Case Studies

- Anticancer Efficacy : In a study involving various trifluoromethyl pyrimidine derivatives, compounds showed varying degrees of cytotoxicity against human cancer cell lines, with some achieving IC50 values lower than those observed for traditional chemotherapeutics .

- Insecticidal Testing : A series of experiments were conducted to evaluate the insecticidal properties of these compounds against agricultural pests, demonstrating significant mortality rates compared to established insecticides .

Q & A

Q. Basic Research Focus

- NMR : H and C NMR confirm the hydroxymethyl group (δ ~4.5 ppm for -CHOH) and trifluoromethyl substitution (δ ~120–125 ppm in F NMR) .

- LCMS/HPLC : High-resolution mass spectrometry (e.g., m/z 755 [M+H] in Example 319 derivatives) and reverse-phase HPLC with TFA-modified mobile phases ensure purity (>95%) .

How can computational methods predict the reactivity of this compound in drug discovery contexts?

Q. Advanced Research Focus

- Docking Studies : AutoDock4 or Schrödinger Suite models interactions with target proteins (e.g., HER-2 kinase), using RMSD ≤ 2 Å validation protocols to assess binding affinity .

- DFT Calculations : Evaluate electrophilic/nucleophilic sites on the pyrimidine ring. The trifluoromethyl group’s electron-withdrawing effect directs reactivity to the 5-position hydroxymethyl group .

What strategies resolve contradictions in reported biological activities of trifluoromethylpyrimidine derivatives?

Q. Advanced Research Focus

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed IC50 measurement protocols).

- Metabolic Stability Tests : Assess if oxidation of the hydroxymethyl group (to carboxylic acid) alters activity, as seen in analogous compounds .

- Comparative SAR : Compare with structurally related agents like fenarimol, where substituent positioning on the pyrimidine ring critically impacts antifungal activity .

What are common functionalization pathways for this compound in medicinal chemistry?

Q. Basic Research Focus

- Oxidation : Convert the hydroxymethyl group to a carboxylic acid using KMnO or CrO for prodrug designs .

- Esterification/Amidation : React with acyl chlorides or amines to enhance bioavailability, as demonstrated in pyrrolo-pyridazine carboxamide derivatives .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) to diversify the pyrimidine scaffold .

How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in derivatization reactions?

Advanced Research Focus

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the pyrimidine ring, directing electrophilic attacks to the less hindered 5-position. Steric hindrance at the 2-position limits substitution here. Computational models (e.g., Hammett σ constants) quantify this effect, guiding solvent/catalyst selection for C–H functionalization .

What purification challenges arise during large-scale synthesis, and how are they addressed?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.